molecular formula C15H13N3O3S B3037714 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 556048-19-2

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B3037714
CAS RN: 556048-19-2
M. Wt: 315.3
InChI Key: LKZXRCHWZDEVQL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as 2-cyano-3-dimethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide, is a synthetic compound of interest to the scientific community. It is a heterocyclic compound that has a wide range of applications, from medicinal chemistry to materials science.

Scientific Research Applications

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamidemethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block for the synthesis of various compounds. Additionally, it has been used in the synthesis of new drugs, as well as in the synthesis of new materials for use in nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamidemethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, the compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamidemethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Additionally, it has been shown to have an inhibitory effect on the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamidemethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with yields of up to 90%. Additionally, the compound is stable in both acidic and basic conditions, making it suitable for a range of experiments. However, the compound is not soluble in water, making it difficult to work with in aqueous solutions.

Future Directions

The potential applications of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamidemethoxy-N-(1,3-thiazol-2-yl)prop-2-enamide are vast, and there are many possible future directions for research. One potential direction is the development of new drugs based on the compound. Additionally, further research into the compound’s mechanism of action could lead to the development of new therapeutic strategies. Furthermore, the compound could be used in the synthesis of new materials for use in nanotechnology. Finally, further research into the compound’s biochemical and physiological effects could lead to the development of new treatments for a range of diseases.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-3-10(13(8-12)21-2)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXRCHWZDEVQL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.